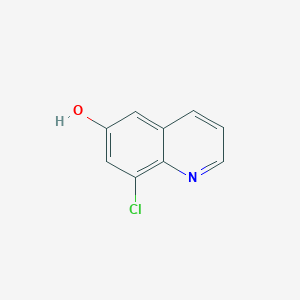

8-Chloroquinolin-6-OL

概要

説明

8-Chloroquinolin-6-ol is a derivative of 8-hydroxyquinoline, a versatile ligand in coordination chemistry. It has been used for analytical purposes and has seen a resurgence in synthetic coordination chemistry due to the special properties of some of its complexes . The compound and its derivatives have been explored for various applications, including supramolecular sensors, emitting devices, self-assembled aggregates , and as ligands for metal ion complexation . Additionally, 8-hydroxyquinoline derivatives have shown significant biological activities, making them a target for medicinal chemistry in the treatment of diseases such as cancer, HIV, and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 8-hydroxyquinoline derivatives, including those with chloro substituents, involves various chemical reactions. For instance, novel 8-hydroxyquinoline-containing diaza-18-crown-6 ligands and analogues have been synthesized through one-pot or stepwise Mannich reactions, reductive amination, or by reacting diaza-18-crown-6 with chloro-substituted quinolinol in the presence of N,N-diisopropylethylamine . The synthesis of chlorobismuthate(III) complexes with 8-hydroxyquinolinium cations has also been reported . Additionally, the preparation of 6-chloro-8-ethylquinoline and its derivatives has been undertaken using the modified Skraup method .

Molecular Structure Analysis

The molecular structure of 8-hydroxyquinoline derivatives has been characterized using various techniques. For example, the crystal and molecular structure of the 8-hydroxyquinoline chloranil complex has been determined using three-dimensional X-ray diffraction measurements . The structure of chlorobismuthate(III) complexes with 8-hydroxyquinolinium cations has been characterized by single-crystal X-ray diffraction . Furthermore, oligoamides of 8-chloroquinoline have been shown to assemble into double helical dimers in solution and in the solid state .

Chemical Reactions Analysis

8-Hydroxyquinoline derivatives participate in a variety of chemical reactions. They have been used to form metal ion complexes with high selectivity and stability . The anti-corrosion performance of 8-hydroxyquinoline derivatives has been investigated, revealing their potential as cathodic inhibitors for mild steel in acidic media . The compounds' ability to form cryptate-like structures with metal ions has been suggested to contribute to their complex stability and cation selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-hydroxyquinoline derivatives have been extensively studied. The anti-corrosion potency of these compounds has been evaluated using weight loss and electrochemical techniques, with some derivatives showing high efficiency in protecting mild steel . The thermodynamic quantities for complexation of 8-hydroxyquinoline-substituted macrocycles with metal ions have been determined, highlighting differences in affinities toward various metal ions . The optical properties of chlorobismuthate(III) complexes with 8-hydroxyquinolinium cations have been studied, including their IR, UV-vis DRIS, and fluorescent spectra .

科学的研究の応用

Antimicrobial Agent and Potential for Treating Neurological Diseases : 5-Chloro-7-iodo-quinolin-8-ol, a related compound to 8-Chloroquinolin-6-OL, was historically used as an oral anti-parasitic agent and is now being investigated for its potential in treating Alzheimer's disease due to its ability to bind copper and dissolve beta-amyloid plaques in the brain. It has also shown preclinical efficacy in cancer therapy (Mao & Schimmer, 2008).

Analytical Chemistry : In the realm of analytical chemistry, thin layer chromatography (TLC) methods have been developed to quantify 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol, significant for quality control analysis in pharmaceuticals (Pavithra et al., 2011).

Cross-hybridization in Molecular Structures : Studies on oligoamides of 8-chloroquinoline reveal their ability to assemble into double helical dimers and undergo cross-hybridization with analogous structures, which is crucial in the development of chiral molecular frameworks (Gan et al., 2010).

Antituberculosis Activity : Cloxyquin (5-chloroquinolin-8-ol) has been found to exhibit significant antituberculosis activity, even against multidrug-resistant isolates (Hongmanee et al., 2006).

Corrosion Inhibition : Some 8-hydroxyquinoline derivatives are potent anti-corrosion agents for mild steel in acidic media. They work by forming a protective layer on the metal surface, with different derivatives offering varying efficiencies (Douche et al., 2020).

作用機序

Target of Action

It is structurally similar to cloxyquin, a compound known for its antifungal properties

Mode of Action

Cloxyquin is known to exhibit bacteriostatic properties, but the precise mechanism of its action is unknown .

Result of Action

Structurally similar compounds like cloxyquin have shown bactericidal activity at higher concentrations

Action Environment

特性

IUPAC Name |

8-chloroquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFZSTFINAEFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609426 | |

| Record name | 8-Chloroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloroquinolin-6-OL | |

CAS RN |

18119-24-9 | |

| Record name | 8-Chloroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。